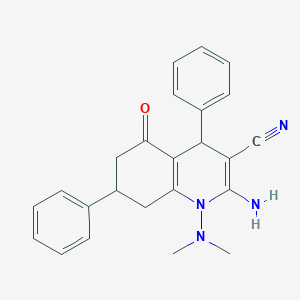![molecular formula C31H28F2N2O4 B303840 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303840.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMD-1161, is a novel quinolinecarboxamide derivative that has shown promising results in scientific research applications. BMD-1161 has been synthesized using a specific method, and its mechanism of action has been extensively studied in vitro and in vivo.
作用機序
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of specific protein kinases, such as VEGFR2 and FGFR1, which are involved in angiogenesis. The compound has also been shown to inhibit the activity of specific enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can reduce tumor growth and angiogenesis in mouse models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific enzymes and signaling pathways, making it a valuable tool for studying these pathways in vitro and in vivo. The compound has also shown promising results in preclinical models, making it a potential candidate for further development as a therapeutic agent. However, there are also limitations to using 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in animal models of these diseases and to elucidate its mechanism of action. Another area of interest is the development of new analogs of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved solubility and potency. These analogs could be used to further study the specific enzymes and signaling pathways targeted by 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Finally, the potential use of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination therapy with other drugs is an area of interest for further research.
合成法
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 4-bromo-2,3-difluoroaniline, which undergoes a series of reactions to form the final product. The synthesis method has been optimized to yield high purity 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, and the compound has been characterized using various analytical techniques such as NMR, LC-MS, and IR spectroscopy.
科学的研究の応用
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties in various preclinical models. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C31H28F2N2O4 |
分子量 |
530.6 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H28F2N2O4/c1-18-28(31(37)35-23-13-12-21(32)16-22(23)33)29(30-24(34-18)9-6-10-25(30)36)20-11-14-26(27(15-20)38-2)39-17-19-7-4-3-5-8-19/h3-5,7-8,11-16,29,34H,6,9-10,17H2,1-2H3,(H,35,37) |
InChIキー |
ONHFBXSJZAQJQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)
